2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline
Description
Properties
CAS No. |
107562-88-9 |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(5,6-diethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]aniline |
InChI |
InChI=1S/C18H21N3O3S/c1-3-23-16-9-14-15(10-17(16)24-4-2)21-18(20-14)25(22)11-12-7-5-6-8-13(12)19/h5-10H,3-4,11,19H2,1-2H3,(H,20,21) |
InChI Key |
OHCFXDSSPFQHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=C3N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5,6-Diethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Alkylation Reactions
The benzimidazole core and aniline moiety undergo alkylation under basic conditions. For example:
-
Reagents/Conditions : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃), dimethylformamide (DMF), 60°C, 6 hours.
-
Product : N-methylated derivative at the benzimidazole nitrogen.
-
Mechanism : Nucleophilic substitution at the benzimidazole nitrogen, facilitated by the electron-rich aromatic system.
Acylation Reactions
The aniline group participates in acylation to form amides:
-
Reagents/Conditions : Acetic anhydride ((CH₃CO)₂O), pyridine, room temperature, 4 hours.
-
Product : N-acetylated derivative with preserved sulfinyl and ethoxy groups.
-
Note : Acylation occurs selectively at the aniline NH₂ group due to steric hindrance at the benzimidazole nitrogen.
Oxidation Reactions
The sulfinyl group (S=O) can be further oxidized under controlled conditions:
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂, 30%), glacial acetic acid (HOAc), 50°C, 2 hours.
-
Product : Sulfone derivative (S(=O)₂) with retained ethoxy substituents.
-
Significance : Enhances electrophilicity for nucleophilic attack in subsequent reactions .
Reduction Reactions
Selective reduction of the sulfinyl group is achievable:
-
Reagents/Conditions : Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), 0°C to reflux, 3 hours.
-
Product : Thioether derivative (S-CH₂) with no changes to the benzimidazole or ethoxy groups.
-
Application : Useful for modifying sulfur oxidation states in drug development.
Cyclization Reactions
The compound forms fused heterocycles under acidic conditions:
-
Reagents/Conditions : Phosphorus oxychloride (POCl₃), toluene, reflux, 8 hours.
-
Product : Imidazo[1,2-a]benzimidazole derivative via intramolecular cyclization.
-
Mechanism : Activation of the aniline group by POCl₃, followed by nucleophilic attack on the benzimidazole.
Cross-Coupling Reactions
The aniline group participates in palladium-catalyzed couplings:
-
Reagents/Conditions : Pd(PPh₃)₄, aryl halides, potassium carbonate (K₂CO₃), DMF, 100°C, 12 hours.
-
Product : Biaryl derivatives via Buchwald-Hartwig amination.
-
Example : Coupling with 4-bromotoluene yields a para-methyl-substituted biaryl product .
Research Findings and Mechanistic Insights
-
Sulfinyl Reactivity : The sulfinyl group acts as a directing moiety in cyclization reactions, stabilizing transition states through hydrogen bonding with adjacent NH groups .
-
Electronic Effects : Ethoxy substituents on the benzimidazole ring enhance electron density, favoring electrophilic substitution at the aniline group.
-
Catalytic Selectivity : Palladium catalysts enable regioselective cross-coupling without disrupting the sulfinyl group .
Scientific Research Applications
Biological Activities
Benzimidazole derivatives are known for their wide range of biological activities. The specific compound under discussion has shown promise in several areas:
- Antimicrobial Activity : Studies indicate that benzimidazole derivatives possess significant antimicrobial properties. The presence of the sulfinyl group may enhance this activity compared to other derivatives .
- Antitumor Potential : Research into similar compounds has suggested that modifications in the benzimidazole structure can lead to antitumor effects. The unique substitution pattern of 2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline may contribute to such activities .
- Interaction Studies : Investigating the interactions of this compound with biological targets could elucidate its therapeutic potential. Such studies are crucial for understanding how structural modifications influence biological behavior .
Synthetic Methodologies
The synthesis of this compound can be approached through various methods:
- Oxidation Reactions : The conversion of thioether precursors to sulfinyl compounds using oxidizing agents like m-chloroperbenzoic acid is a common method . This process highlights the versatility of synthetic pathways available for creating structurally diverse benzimidazole derivatives.
- Environmental Considerations : Modern synthetic approaches emphasize minimizing environmental impact, which can be achieved through greener chemistry practices during the synthesis of such biologically active compounds .
Mechanism of Action
The mechanism of action of 2-(((5,6-Diethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
- **2-((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline
- 5,6-Diethoxy-1H-benzo[d]imidazole
- 2-((5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline
Uniqueness
2-(((5,6-Diethoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline is unique due to the presence of both diethoxy and sulfinyl groups, which confer distinct chemical properties and biological activities. These functional groups can enhance the compound’s solubility, stability, and ability to interact with biological targets .
Biological Activity
2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline (CAS No. 107562-88-9) is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. The structural features of this compound, particularly the presence of both diethoxy and sulfinyl groups, contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H21N3O3S
- Molecular Weight : 359.4 g/mol
- IUPAC Name : 2-[(5,6-diethoxy-1H-benzimidazol-2-yl)sulfinylmethyl]aniline
- Structure : The compound features a benzimidazole core with a sulfinyl group that enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfinyl group can facilitate binding to enzyme active sites, potentially inhibiting their activity. This mechanism is crucial in therapeutic applications targeting enzymes involved in disease pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that are vital for maintaining homeostasis or combating disease conditions.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains and fungi.
| Study | Pathogen | MIC (µg/mL) | Result |
|---|---|---|---|
| E. coli | 15 | Effective | |
| S. aureus | 20 | Effective |
Anticancer Activity
Benzimidazole derivatives have been explored for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.
Case Study 1: Antiviral Potential
A study examined the antiviral efficacy of benzimidazole derivatives against human cytomegalovirus (HCMV). The results indicated that compounds with structural similarities to this compound effectively inhibited viral replication by targeting RNA polymerase II.
Case Study 2: Antioxidant Properties
Research on antioxidant activity demonstrated that this compound exhibited moderate radical scavenging capabilities comparable to standard antioxidants like ascorbic acid. This suggests potential applications in oxidative stress-related conditions.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline, and how is reaction progress monitored?
Methodological Answer:
The compound can be synthesized via multi-step reactions, starting with the formation of the benzimidazole core. A solvent-free reductive amination approach, similar to methods used for benzoxazole derivatives, may be adapted . Key steps include:
- Intermediate synthesis : Condensation of 5,6-diethoxy-1H-benzimidazole-2-thiol with a methylating agent to introduce the sulfinyl group.
- Coupling : Reaction with 2-aminobenzyl derivatives under reflux in absolute ethanol, monitored by TLC (e.g., Chloroform:Methanol, 7:3 ratio) .
- Validation : Purity is confirmed via HPLC, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy : To analyze electronic transitions, particularly if the compound exhibits conjugation between the benzimidazole and aniline moieties (e.g., λmax shifts) .
- X-ray Diffraction (XRD) : For resolving crystal structures, using programs like SHELXL for refinement. This is essential for confirming stereochemistry and hydrogen-bonding networks, as demonstrated for analogous benzimidazole derivatives .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and detect sulfinyl group dynamics (e.g., diastereotopic splitting) .
Advanced: How does the sulfinyl group influence the compound’s stability and reactivity under varying conditions?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests under controlled pH (e.g., acidic/basic buffers), temperature, and UV exposure. Monitor degradation products via LC-MS .
- Reactivity Analysis : Compare sulfinyl (-SO-) versus sulfonyl (-SO₂-) analogs in nucleophilic substitution reactions. Kinetic studies (e.g., Arrhenius plots) can quantify activation energy differences .
- Chiral Stability : If the sulfinyl group introduces chirality, use polarimetry or chiral HPLC to assess racemization under stress conditions .
Advanced: What computational strategies predict the compound’s electronic properties and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .
- Molecular Docking : Screen against target proteins (e.g., benzimidazole-binding enzymes) using software like AutoDock. Validate with experimental IC50 values from enzyme inhibition assays .
- Solvent Modeling : Simulate solvation effects with COSMO-RS to predict solubility and partition coefficients (log P) .
Advanced: How can researchers design experiments to evaluate environmental persistence and ecotoxicity?
Methodological Answer:
- Fate Studies : Use OECD Guidelines 307 (soil degradation) and 308 (aquatic systems) to assess biodegradation half-lives. Quantify residues via GC-MS or HPLC .
- Ecotoxicology : Follow ISO 11348-3 for bacterial luminescence inhibition assays (Vibrio fischeri) and Daphnia magna acute toxicity tests. Dose-response curves determine EC50 values .
- Bioaccumulation Modeling : Apply EPI Suite’s BCFBAF module to estimate bioaccumulation potential based on octanol-water partitioning .
Advanced: What strategies optimize bioactivity through structural modifications of the benzimidazole core?
Methodological Answer:
- SAR Studies : Systematically vary substituents (e.g., ethoxy groups, sulfinyl methyl position) and test against biological targets (e.g., antimicrobial assays). Use ANOVA to identify statistically significant activity trends .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. Monitor release kinetics in simulated physiological fluids .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce heteroaryl groups at the aniline position, followed by bioactivity screening .
Advanced: How can contradictory data from spectroscopic and computational analyses be resolved?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR/IR data with XRD results to confirm bond lengths and angles .
- Dynamic NMR : Resolve conformational ambiguities (e.g., sulfinyl group rotation) by variable-temperature NMR .
- Error Analysis in DFT : Compare computational spectra (e.g., IR, UV-Vis) with experimental data, adjusting basis sets (e.g., B3LYP/6-311+G**) to minimize deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
